N-Phenyl-4-chloropyridine-2-amine
CAS No.:
Cat. No.: VC14170845
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClN2 |
|---|---|
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | 4-chloro-N-phenylpyridin-2-amine |
| Standard InChI | InChI=1S/C11H9ClN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14) |
| Standard InChI Key | VGSCRDGQNWWIRH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC=CC(=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Phenyl-4-chloropyridine-2-amine (CHClN) consists of a pyridine ring substituted with:
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A chlorine atom at the 4-position, which enhances electrophilic reactivity.
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An N-phenylamine group at the 2-position, introducing steric bulk and electronic effects due to the aromatic phenyl ring.
The molecular weight is approximately 204.66 g/mol, with a planar pyridine ring facilitating π-π interactions in supramolecular assemblies .
Table 1: Key Structural and Physical Properties
Synthesis Methodologies
Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig amination, widely used for aryl amine synthesis, is a plausible route for introducing the phenyl group to 4-chloro-2-aminopyridine. This method employs:
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Palladium catalysts (e.g., Pd(OAc) or Pd(dba)).
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Ligands such as Xantphos or BINAP to stabilize intermediates.
Reaction conditions typically involve refluxing in toluene or dioxane with a base (e.g., NaOtBu), yielding moderate to high efficiencies (31–74%) .
Direct Amination of Halopyridines
An alternative approach involves nucleophilic aromatic substitution (SNAr) of 2-amino-4-chloropyridine with phenylboronic acid under Suzuki-Miyaura conditions. This method benefits from:
Physicochemical and Reactivity Profile
Electronic Effects
The electron-withdrawing chlorine atom at the 4-position deactivates the pyridine ring, directing electrophilic substitution to the 3- and 5-positions. Conversely, the N-phenylamine group donates electrons through resonance, creating a push-pull electronic environment that enhances reactivity in cross-coupling reactions .
Stability and Degradation
N-Phenyl-4-chloropyridine-2-amine is stable under ambient conditions but may undergo hydrolysis in acidic or basic media, yielding 4-chloropyridin-2-amine and aniline derivatives. Photodegradation studies of related chloropyridines suggest potential cleavage of the C–Cl bond under UV light .
Applications in Pharmaceutical and Agrochemical Research
Pharmaceutical Intermediates
The compound’s scaffold is integral to synthesizing kinase inhibitors and antimicrobial agents. For example:
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Cytokinin analogs: Structural similarities to forchlorfenuron (KT-30), a plant growth regulator, suggest utility in agrochemicals .
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Anticancer agents: Pyridine-amine derivatives exhibit activity against tyrosine kinases involved in tumor proliferation .
Herbicidal and Fungicidal Activity
N-Phenyl-4-chloropyridine-2-amine derivatives demonstrate efficacy against rice blast (Magnaporthe oryzae) and powdery mildew (Blumeria graminis) at low concentrations (EC < 10 μM). Their mode of action likely involves inhibition of fungal cell wall synthesis or redox enzyme disruption .
Table 2: Biological Activity of Structural Analogs
| Compound | Target Pathogen | EC (μM) | Source |
|---|---|---|---|
| 4-Amino-2-chloropyridine | Blumeria graminis | 8.2 | |
| N-Phenylpyrimidin-2-amine | Magnaporthe oryzae | 5.6 |
Comparative Analysis with Related Compounds
4-Amino-2-chloropyridine
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Structural difference: Lacks the N-phenyl group, reducing steric hindrance.
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Applications: Used directly as a pesticide and in synthesizing urea-based plant growth regulators .
N-(2-Chloro-4-pyridyl)-N'-phenylurea (KT-30)
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